1-(1H-Indazol-4-yl)ethanol
Overview
Description
1-(1H-Indazol-4-yl)ethanol is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound features an ethanol group attached to the fourth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indazol-4-yl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(1H-Indazol-4-yl)acetaldehyde using a reducing agent such as sodium borohydride. The reaction typically takes place in an alcoholic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalytic hydrogenation processes or other advanced reduction techniques to convert precursor compounds into the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form 1-(1H-Indazol-4-yl)acetaldehyde or 1-(1H-Indazol-4-yl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form 1-(1H-Indazol-4-yl)methanol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.
Major Products:
Oxidation: 1-(1H-Indazol-4-yl)acetaldehyde, 1-(1H-Indazol-4-yl)acetic acid.
Reduction: 1-(1H-Indazol-4-yl)methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the indazole ring.
Comparison with Similar Compounds
1-(1H-Indazol-4-yl)ethanol can be compared with other indazole derivatives to highlight its uniqueness:
1-(1H-Indazol-3-yl)ethanol: Similar structure but with the ethanol group attached to the third position of the indazole ring.
1-(1H-Indazol-5-yl)ethanol: Ethanol group attached to the fifth position, leading to different chemical and biological properties.
1-(1H-Indazol-4-yl)methanol: Similar compound with a methanol group instead of ethanol, affecting its reactivity and applications.
Biological Activity
1-(1H-Indazol-4-yl)ethanol is a compound belonging to the indazole family, recognized for its significant biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by an ethanol group attached to the fourth position of the indazole ring. Indazoles are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound has been synthesized through various methods, with reduction of 1-(1H-Indazol-4-yl)acetaldehyde being a common approach.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways. This activity positions this compound as a candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of specific signaling pathways. Notably, structure-activity relationship (SAR) studies indicate that modifications to the indazole core can enhance its efficacy against different cancer types .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and certain kinases.
- Receptor Binding : It can bind to specific receptors on cell membranes, altering cellular signaling pathways that regulate growth and apoptosis.
These interactions underscore the compound's versatility as a therapeutic agent across multiple biological contexts .
Synthesis and Evaluation
A study focused on synthesizing derivatives of indazole compounds revealed that this compound could be effectively produced using catalytic hydrogenation processes. The synthesized compounds were then evaluated for their biological activities, confirming the promising profiles of indazole derivatives in medicinal chemistry .
Case Study: Anticancer Activity
In a recent case study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted that the compound's IC50 values varied based on the type of cancer cells, indicating differential sensitivity and suggesting further investigation into its mechanism of action is warranted .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:
Compound Name | Structure Position | Notable Activity |
---|---|---|
1-(1H-Indazol-3-yl)ethanol | 3 | Moderate antimicrobial activity |
1-(1H-Indazol-5-yl)ethanol | 5 | Enhanced anticancer properties |
1-(1H-Indazol-4-yl)methanol | - | Lower reactivity compared to ethanol form |
This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the ethanol moiety in enhancing therapeutic potential .
Properties
IUPAC Name |
1-(1H-indazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-9-8(7)5-10-11-9/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNQTQOCZUUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=NNC2=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743511 | |
Record name | 1-(1H-Indazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181820-40-6 | |
Record name | α-Methyl-1H-indazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181820-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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